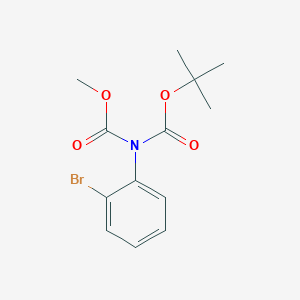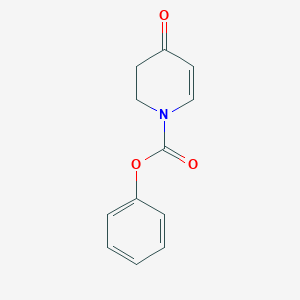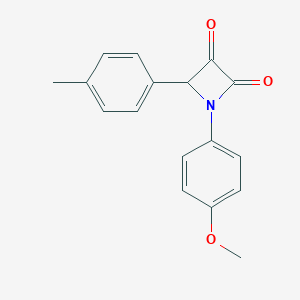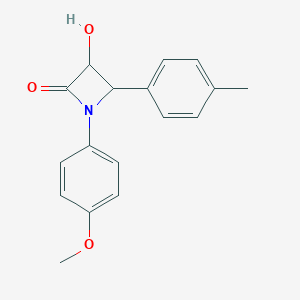
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the imidazolidinone family and is commonly referred to as CBX.
Wissenschaftliche Forschungsanwendungen
CBX has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. CBX has been tested against a range of cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have antiviral effects against herpes simplex virus type 1 and 2.
Wirkmechanismus
The mechanism of action of CBX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CBX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CBX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandin E2 and tumor necrosis factor-alpha. CBX has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, CBX has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CBX has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBX has also been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, CBX has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CBX. One area of interest is the development of CBX-based drugs for the treatment of cancer and viral infections. Researchers are also exploring the use of CBX as a tool to study the role of COX-2 and PKC signaling pathways in disease. Additionally, there is interest in developing new synthetic methods for CBX that may be more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of CBX and its potential effects on human health.
Conclusion:
In conclusion, 5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its mechanism of action and biochemical and physiological effects. While CBX has some limitations, it remains an important compound for further research in the field of medicine.
Synthesemethoden
The synthesis of CBX involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained after recrystallization. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Eigenschaften
Produktname |
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C13H13ClN2OS |
Molekulargewicht |
280.77 g/mol |
IUPAC-Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-16-12(17)11(15(2)13(16)18)8-9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
InChI-Schlüssel |
BKFKMZDCBALYPV-FLIBITNWSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)






